molecular formula C10H8N2O3 B11895544 7-Methyl-5-nitroquinolin-8-ol

7-Methyl-5-nitroquinolin-8-ol

Cat. No.: B11895544
M. Wt: 204.18 g/mol
InChI Key: KHPQZLFUNAHNSR-UHFFFAOYSA-N
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Description

7-Methyl-5-nitroquinolin-8-ol is a quinoline derivative with the molecular formula C10H8N2O3 It is known for its unique chemical structure, which includes a methyl group at the 7th position and a nitro group at the 5th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-nitroquinolin-8-ol typically involves the nitration of 7-methylquinoline. One common method is the Skraup synthesis, which produces a mixture of 7-methylquinoline and 5-methylquinoline. This mixture is then subjected to nitration using a combination of nitric acid and sulfuric acid to selectively obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-nitroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

7-Methyl-5-nitroquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-5-nitroquinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antibacterial activity may stem from the inhibition of bacterial DNA gyrase, which is essential for DNA replication. Additionally, its potential anticancer activity could be related to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-8-nitroquinoline: Similar structure but with the nitro group at the 8th position.

    5-Methyl-7-nitroquinolin-8-ol: Similar structure but with the methyl and nitro groups swapped.

Uniqueness

7-Methyl-5-nitroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

7-methyl-5-nitroquinolin-8-ol

InChI

InChI=1S/C10H8N2O3/c1-6-5-8(12(14)15)7-3-2-4-11-9(7)10(6)13/h2-5,13H,1H3

InChI Key

KHPQZLFUNAHNSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1O)[N+](=O)[O-]

Origin of Product

United States

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